molecular formula C23H23ClN2O4S B4035615 2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide

Cat. No.: B4035615
M. Wt: 459.0 g/mol
InChI Key: XSFIJUWSEGQZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 459.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.1067061 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis and Characterization : Novel compounds with sulfone, ether, and amide functionalities have been synthesized, offering insights into their chemical properties and potential applications in material science. For instance, novel thermally stable polyimides based on flexible diamine, incorporating sulfone, ether, and amide structures, have been developed for advanced materials applications, demonstrating high thermal stability and distinct physical properties (Mehdipour-Ataei et al., 2004).

  • Material Properties : Research on sulfonamide-derived compounds and their transition metal complexes has revealed moderate to significant antibacterial and antifungal activity, suggesting potential applications in the development of new antimicrobial materials (Chohan & Shad, 2011).

Pharmacological Research and Environmental Applications

  • Pharmacokinetics and Metabolism : Studies on the pharmacokinetics and metabolism of propanamide derivatives have provided valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for the development of pharmaceutical agents (Wu et al., 2006).

  • Bioactive Constituents : Research into bioactive constituents of natural products has led to the identification of compounds with propanamide motifs, demonstrating various biological activities, including antimicrobial effects. These findings underscore the potential of such compounds in the development of new therapeutic agents (Atta-ur-Rahman et al., 1997).

  • Environmental Degradation : Investigations into the environmental degradation of sulfonamide antibiotics have revealed novel microbial strategies for the elimination of these compounds, involving ipso-hydroxylation and subsequent fragmentation. This research contributes to our understanding of how environmental persistence of such compounds can be addressed through biodegradation (Ricken et al., 2013).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-15-4-11-21(12-5-15)31(28,29)26-20-9-7-19(8-10-20)25-23(27)17(3)30-22-13-6-18(24)14-16(22)2/h4-14,17,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFIJUWSEGQZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.